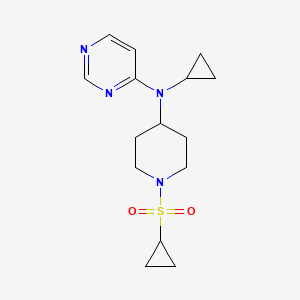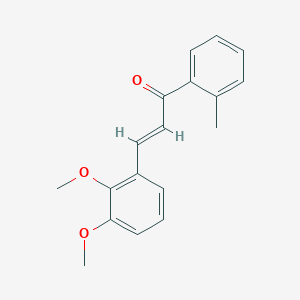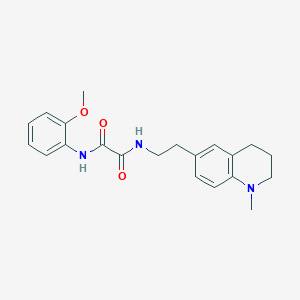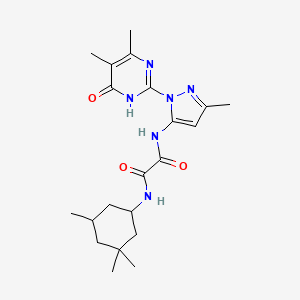![molecular formula C16H14FN5O3 B2665397 6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775455-29-2](/img/structure/B2665397.png)
6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel triazole derivatives, including the compound , involves intricate chemical reactions aimed at generating compounds with potential biological activities. For instance, the synthesis of triazole derivatives has been explored for their antimicrobial properties, where different substituents were introduced to enhance their activity against a range of microorganisms (Bektaş et al., 2010). Similarly, studies have been conducted to synthesize novel quinazolinone derivatives with potential anti-inflammatory and analgesic properties, emphasizing the versatility of the triazole backbone in medicinal chemistry (Farag et al., 2012).
Antimicrobial Activities
The antimicrobial activities of triazole derivatives have been a significant focus of research. The synthesis of triazole compounds and their subsequent evaluation against various microorganisms revealed that some derivatives possess good to moderate activities. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).
Antioxidant and Anticancer Properties
Research has also been directed towards evaluating the antioxidant and anticancer properties of triazole derivatives. For example, a study investigated the in vitro antioxidant property of triazolo-thiadiazoles, demonstrating their potential as antioxidant agents. Additionally, the anticancer activity of these compounds was explored, showing promising cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their utility in cancer therapy (Sunil et al., 2010).
Adenosine Receptor Antagonism
Another area of interest is the development of adenosine receptor antagonists. Triazole derivatives have been synthesized and evaluated for their affinity and selectivity towards human A2A adenosine receptors. These compounds, particularly those with amide linkers, have shown high affinity and selectivity, indicating their potential application in treating conditions like Parkinson's disease (Falsini et al., 2020).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-(morpholine-4-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c17-11-3-1-10(2-4-11)12-9-22-14(15(23)18-12)13(19-20-22)16(24)21-5-7-25-8-6-21/h1-4,9H,5-8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLEKXOAIJAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)







![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)
